Tetrabutylammonium

概述

描述

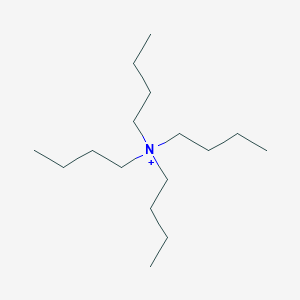

Tetrabutylammonium is a quaternary ammonium cation with the chemical formula [N(C₄H₉)₄]⁺. It is commonly used in research laboratories to prepare lipophilic salts of inorganic anions. This compound salts are more lipophilic compared to tetraethylammonium derivatives but tend to crystallize less readily .

准备方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium bromide, a common this compound salt, can be synthesized by the alkylation of tributylamine with 1-bromobutane. The reaction is typically carried out in acetonitrile under reflux conditions in an inert atmosphere. The resulting solution is then cooled and mixed with water to precipitate the this compound bromide .

Industrial Production Methods: Industrial production of this compound bromide involves mixing n-butylbromide with tributylamine in acetonitrile under reflux conditions. The solution is then cooled, mixed with water, and the this compound bromide is recovered in high yield .

化学反应分析

Types of Reactions: Tetrabutylammonium salts undergo various types of reactions, including:

Reduction: this compound bromide can act as a phase-transfer catalyst in reduction reactions.

Substitution: this compound bromide serves as a source of bromide ions for substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide.

Reduction: Various reducing agents in the presence of this compound bromide.

Substitution: Bromide ions from this compound bromide.

Major Products:

Oxidation: Allylic esters.

Reduction: Reduced organic compounds.

Substitution: Substituted organic compounds with bromide ions.

科学研究应用

Tetrabutylammonium compounds have a wide range of applications in scientific research:

作用机制

Tetrabutylammonium compounds act as phase-transfer catalysts by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The this compound cation interacts with anionic reactants, transporting them into the organic phase where the reaction occurs .

相似化合物的比较

Tetraethylammonium: Less lipophilic compared to tetrabutylammonium salts.

Tetrapropylammonium: Similar in structure but with shorter alkyl chains.

Tetrahexylammonium: More lipophilic due to longer alkyl chains.

Uniqueness: this compound salts are unique due to their balance of lipophilicity and crystallization properties. They are more lipophilic than tetraethylammonium salts but crystallize less readily, making them suitable for specific applications in organic synthesis and catalysis .

生物活性

Tetrabutylammonium (TBA) compounds, particularly This compound bromide (TBAB) , are widely studied for their biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of TBAB, highlighting its synthesis, toxicity, and potential therapeutic applications.

This compound bromide is synthesized through the quaternization of tetrabutylamine with bromine. It serves as a phase-transfer catalyst in organic reactions, facilitating the synthesis of various bioactive compounds. TBAB is known for its ability to enhance reaction yields and reduce reaction times in the synthesis of heterocycles and other biologically relevant molecules .

2.1 Neurodevelopmental Effects

Recent studies have demonstrated significant neurodevelopmental toxicity associated with TBAB exposure. Research using zebrafish embryos as a model organism revealed that TBAB impairs neural crest development, hindbrain segmentation, and otic neurogenesis. Long-term exposure resulted in craniofacial defects and cardiac edema . The mechanism appears to involve modulation of neural developmental genes, including olfactomedin and acetylcholinesterase, indicating potential risks for neurological impairment in humans .

2.2 Cytotoxicity and Environmental Impact

TBAB has been evaluated for its cytotoxic effects on various cell lines. In vitro studies showed that TBAB exhibits varying degrees of cytotoxicity against human fibroblast cells and bacterial strains such as E. coli and S. aureus. The compound demonstrated a higher free radical scavenging activity compared to other deep eutectic solvents, suggesting its potential as an antioxidant agent . However, its presence in aquatic ecosystems raises concerns regarding environmental toxicity.

3.1 Toxicological Assessments

A series of toxicological assessments have been conducted to evaluate the safety profile of TBAB:

- Acute Toxicity : In animal studies, TBAB exhibited moderate acute toxicity with an LD50 ranging from 300 to 2000 mg/kg bw when administered orally. Clinical signs included tremors and respiratory distress at higher doses .

- Skin Sensitization : Limited data suggest that TBAB is not a skin sensitizer based on guinea pig studies where no significant reactions were observed after repeated exposure .

- Genotoxicity : TBAB was tested for mutagenicity in several assays, yielding negative results across various concentrations, indicating a lack of genotoxic potential .

4. Applications in Synthesis

TBAB is extensively used as a catalyst in the synthesis of various bioactive compounds:

| Compound | Reaction Type | Yield |

|---|---|---|

| 1,4-Dihydropyridines | Phase-transfer catalysis with aldehydes | Excellent |

| 1,3-Dihydrobenzimidazol-2-Ones | Reaction with urea and o-phenylenediamines | Up to 68% |

| 5-Substituted 1H-Tetrazoles | Reaction with aryl nitriles and sodium azide | Excellent |

These applications underline TBAB's role in enhancing synthetic efficiency while producing biologically promising compounds .

5. Conclusion

This compound bromide exhibits significant biological activity, particularly in neurodevelopmental contexts and as a catalyst in organic synthesis. While it shows promise in various applications, its toxicity profile necessitates careful handling and further research to fully understand its implications for human health and the environment.

属性

IUPAC Name |

tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLBLQUQXARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045011 | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10549-76-5, 2052-49-5 | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium Ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABUTYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。